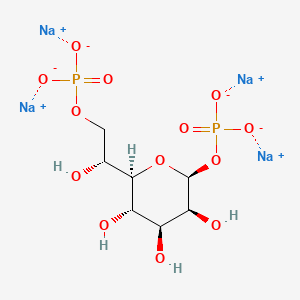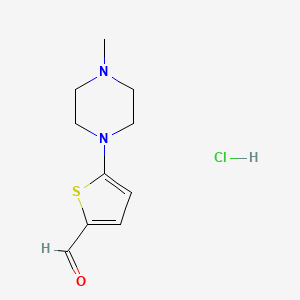
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride is a chemical compound with the molecular formula C10H14N2OS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For example, 4-methylpiperazine can be reacted with a suitable thiophene derivative to form the desired product.
Formation of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with DMF and POCl3.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(4-Methylpiperazin-1-yl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)methylthiophene-2-carboxylic acid dihydrochloride
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and thiophene rings allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C10H15ClN2OS |
|---|---|
分子量 |
246.76 g/mol |
IUPAC 名称 |
5-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10;/h2-3,8H,4-7H2,1H3;1H |
InChI 键 |
LNLZLOILOQLSHT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(S2)C=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
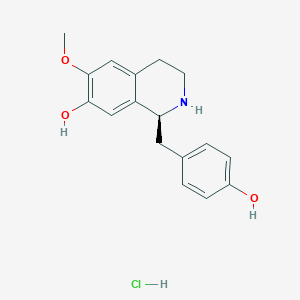


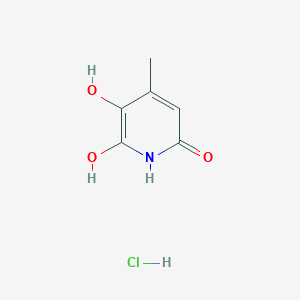

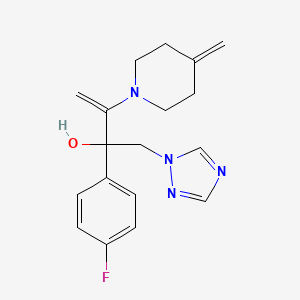
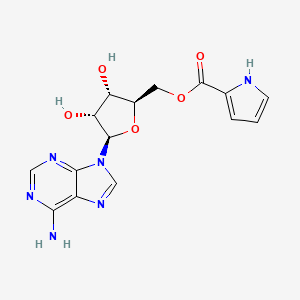
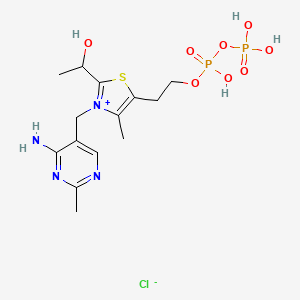
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
